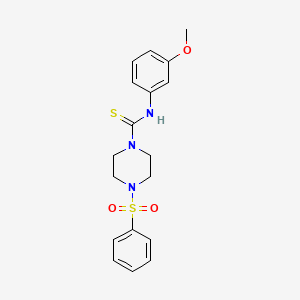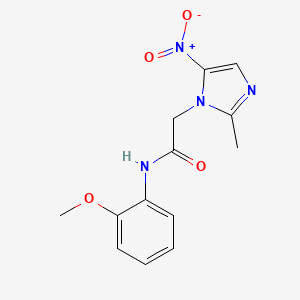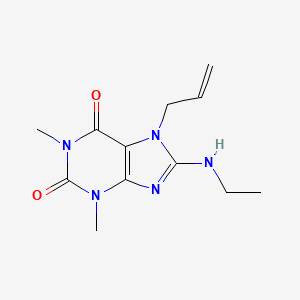
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, also known as MPSP, is a compound that has gained interest in scientific research due to its potential therapeutic properties.
科学研究应用
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic properties in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been studied for its potential to protect against neurodegeneration and improve cognitive function. In cardiovascular disease, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have vasodilatory effects and improve endothelial function.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is not fully understood, but it has been shown to interact with various molecular targets, including ion channels, enzymes, and receptors. N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to modulate the activity of voltage-gated potassium channels, inhibit the activity of matrix metalloproteinases, and activate the PPARγ receptor.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and induce cell death in cancer cells.
实验室实验的优点和局限性
One advantage of using N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of novel derivatives with improved properties. Additionally, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide could be studied for its potential in other fields, such as immunology and infectious diseases.
In conclusion, N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide is a compound that has gained interest in scientific research due to its potential therapeutic properties. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide has the potential to be a promising candidate for drug development in various fields, including cancer research, neurology, and cardiovascular disease.
合成方法
N-(3-methoxyphenyl)-4-(phenylsulfonyl)-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylpiperazine with phenylsulfonyl chloride and thiourea. The resulting compound has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(3-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-24-16-7-5-6-15(14-16)19-18(25)20-10-12-21(13-11-20)26(22,23)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQKLNRJUWIJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-(phenylsulfonyl)piperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5806286.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5806313.png)



![4-nitrobenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5806331.png)

![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)